An In-Depth Technical Guide to 2,2',5-Tribromobiphenyl (PBB Congener 18)
An In-Depth Technical Guide to 2,2',5-Tribromobiphenyl (PBB Congener 18)
CAS Number: 59080-34-1
Foreword
This technical guide provides a comprehensive overview of 2,2',5-Tribromobiphenyl, a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs are synthetic brominated hydrocarbons that were historically used as flame retardants in various consumer and industrial products.[1][2] Due to their environmental persistence and toxicological concerns, the production of commercial PBB mixtures was discontinued in the United States in 1976.[3] However, their legacy continues to be a subject of scientific research, necessitating a thorough understanding of individual congeners like 2,2',5-Tribromobiphenyl (PBB-18).
This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. It covers its physicochemical properties, synthesis, analytical methodologies, toxicological profile, and applications in scientific research.
Chemical and Physical Properties
2,2',5-Tribromobiphenyl is a solid, pale yellow compound with the molecular formula C₁₂H₇Br₃.[4] Like other PBBs, it is highly lipophilic, meaning it readily dissolves in fats and oils, which contributes to its bioaccumulation in living organisms.[1] Its structural and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 59080-34-1 | [4] |
| IUPAC Name | 1,4-dibromo-2-(2-bromophenyl)benzene | [5] |
| Synonyms | PBB Congener 18, PBB-18 | [1][6] |
| Molecular Formula | C₁₂H₇Br₃ | [4] |
| Molecular Weight | 390.90 g/mol | [4] |
| Appearance | Pale Yellow Solid | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis of 2,2',5-Tribromobiphenyl
The synthesis of unsymmetrical polybrominated biphenyls like 2,2',5-tribromobiphenyl can be achieved through cross-coupling reactions. The two primary methods employed for the synthesis of biphenyl compounds are the Ullmann reaction and the Suzuki coupling.
Ullmann Condensation
The Ullmann reaction involves the copper-promoted coupling of two aryl halides.[3][8] For the synthesis of an unsymmetrical biphenyl, one aryl halide is typically used in excess.[8] This method often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and polar, high-boiling solvents.[8]
Conceptual Workflow for Ullmann Condensation:
Caption: Conceptual workflow for the synthesis of an unsymmetrical PBB via Ullmann condensation.
Suzuki Coupling
The Suzuki coupling reaction is a more modern and versatile method for creating carbon-carbon bonds, including the formation of biaryls. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a phenylboronic acid) with an organohalide.[1][9] The Suzuki coupling generally proceeds under milder conditions than the Ullmann reaction and is tolerant of a wider range of functional groups.[10]
Conceptual Protocol for Suzuki Coupling:
-
Reactant Preparation: In an inert atmosphere, dissolve the aryl halide (e.g., 1,4-dibromo-2-iodobenzene) and the phenylboronic acid derivative in a suitable solvent system, which often includes an organic solvent and an aqueous base.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 120°C and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
-
Workup: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, usually by column chromatography, to yield the desired bromobiphenyl.
Caption: Conceptual workflow for the synthesis of 2,2',5-tribromobiphenyl via Suzuki coupling.
Analytical Methodologies
The analysis of PBBs in various matrices is crucial for environmental monitoring and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the quantification of PBB congeners.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and sensitive detection of individual PBB congeners. The use of an isotope-dilution mass spectrometry approach, where isotopically labeled standards are used, can enhance the accuracy of quantification.[11]
Typical GC-MS Parameters for PBB Analysis:
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | Provides good separation of PBB congeners based on their boiling points and polarity. |
| Injector | Split/splitless, operated in splitless mode | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Oven Program | Temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C) | Allows for the separation of a wide range of PBB congeners with varying degrees of bromination. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation and identification. |
| Mass Analyzer | Quadrupole or Ion Trap | Commonly used for their robustness and sensitivity in environmental analysis. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. |
Sample Preparation for Biological Matrices (e.g., Serum):
A typical sample preparation workflow for the analysis of PBBs in serum involves the following steps:
-
Spiking: The serum sample is spiked with an internal standard solution containing isotopically labeled PBB congeners.
-
Extraction: The PBBs are extracted from the serum matrix using liquid-liquid extraction with organic solvents like hexane and dichloromethane.
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering compounds such as lipids.
-
Concentration: The cleaned extract is concentrated to a small volume before injection into the GC-MS system.
Caption: General workflow for the analysis of PBBs in biological samples.
Mass Spectrometry Fragmentation
Under electron ionization, brominated biphenyls exhibit characteristic fragmentation patterns. The molecular ion peak is typically observed, and its isotopic pattern, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is a key diagnostic feature. The most prominent fragmentation pathway is the loss of a bromine atom.
For 2,2',5-Tribromobiphenyl (C₁₂H₇Br₃), the expected mass spectrum would show a molecular ion cluster around m/z 390, 392, 394, and 396, corresponding to the different combinations of bromine isotopes. The fragmentation would likely involve sequential losses of bromine atoms, leading to ions at [M-Br]⁺, [M-2Br]⁺, and [M-3Br]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Toxicology and Metabolism
The toxicology of PBBs is a significant area of concern due to their persistence and bioaccumulation. PBBs as a class are considered to be possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2]
General Toxicological Profile of PBBs
Exposure to PBBs has been associated with a range of adverse health effects, including:
-
Hepatotoxicity: Liver enlargement and damage are common findings in animal studies.[3]
-
Endocrine Disruption: PBBs can interfere with the normal functioning of the endocrine system, particularly thyroid hormones.[3]
-
Immunotoxicity: PBBs have been shown to suppress the immune system.[2]
-
Neurotoxicity: Developmental exposure to PBBs can lead to neurobehavioral deficits.
-
Dermal Effects: Skin disorders such as chloracne have been observed in exposed individuals.[3]
The toxicity of individual PBB congeners can vary significantly depending on their structure, particularly the number and position of the bromine atoms.[2]
Metabolism of PBBs
The metabolism of PBBs is generally slow, which contributes to their long biological half-lives.[12] The primary route of metabolism is through oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.[12] The rate and extent of metabolism are highly dependent on the congener structure. Congeners with adjacent non-brominated carbon atoms are more susceptible to metabolism.
While specific metabolic studies on 2,2',5-tribromobiphenyl are limited, it is expected to undergo hydroxylation at the unsubstituted positions on the biphenyl rings. The resulting hydroxylated metabolites may be more readily excreted from the body, but they can also exhibit their own toxicological activities.
Mechanism of Toxicity
The toxic effects of many PBBs are mediated through their interaction with the aryl hydrocarbon receptor (AhR).[13] Congeners that can adopt a planar or "dioxin-like" conformation are potent AhR agonists and tend to be more toxic. The presence of ortho-substituted bromine atoms, as in 2,2',5-tribromobiphenyl, hinders the rotation around the biphenyl bond, making a planar conformation less favorable. This suggests that PBB-18 may be a less potent AhR agonist compared to non-ortho substituted congeners. However, other mechanisms of toxicity that are independent of the AhR may also be involved.
Applications in Research and Drug Development
2,2',5-Tribromobiphenyl is primarily used in scientific research as a certified reference material for the analysis of PBBs in environmental and biological samples.[1][11] Its availability as a pure, well-characterized standard is essential for the accurate quantification of this congener in complex mixtures.
In the context of drug development, while not a therapeutic agent itself, 2,2',5-tribromobiphenyl can be used in toxicological research to:
-
Investigate the structure-toxicity relationships of PBBs: By comparing the toxicity of different congeners, researchers can better understand how the number and position of bromine atoms influence the toxicological profile.
-
Study the metabolism of halogenated aromatic hydrocarbons: PBB-18 can serve as a model substrate for studying the activity of cytochrome P450 enzymes and other drug-metabolizing enzymes.
-
Develop and validate analytical methods: As a reference standard, it is crucial for the development and quality control of analytical methods for monitoring PBBs in various matrices.
Conclusion
2,2',5-Tribromobiphenyl (PBB-18) is a significant congener within the broader class of polybrominated biphenyls. While its commercial production has ceased, its persistence in the environment and potential for adverse health effects necessitate its continued study. This technical guide has provided an overview of its chemical properties, synthesis, analytical detection, and toxicological characteristics. For researchers and drug development professionals, a thorough understanding of this compound is essential for accurate environmental monitoring, toxicological assessment, and for its use as a critical reference material in scientific investigations.
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